1-Fluoro-2-propoxybenzene
Overview
Description
1-Fluoro-2-propoxybenzene is an organic compound with the molecular formula C9H11FO It is a derivative of benzene, where a fluorine atom is substituted at the first position and a propoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-propoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 1-fluoro-2-nitrobenzene is reacted with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound after the nitro group is replaced by the propoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-methoxy-2-propoxybenzene.
Oxidation: Products include 1-fluoro-2-propoxybenzaldehyde or 1-fluoro-2-propoxybenzoic acid.
Reduction: Products include partially or fully hydrogenated derivatives of the aromatic ring.
Scientific Research Applications
1-Fluoro-2-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-fluoro-2-propoxybenzene involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity, making it a useful probe in studying electrophilic aromatic substitution reactions. The propoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
1-Fluoro-2-methoxybenzene: Similar structure but with a methoxy group instead of a propoxy group.
1-Fluoro-2-ethoxybenzene: Contains an ethoxy group instead of a propoxy group.
1-Fluoro-2-butoxybenzene: Contains a butoxy group instead of a propoxy group.
Uniqueness: 1-Fluoro-2-propoxybenzene is unique due to the specific combination of the fluorine atom and the propoxy group, which imparts distinct chemical properties. This combination can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-fluoro-2-propoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJDYUQPRJBDMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591453 | |
Record name | 1-Fluoro-2-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203115-91-7 | |
Record name | 1-Fluoro-2-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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